1-Iodo-1H,1H-perfluoroheptane

Description

The exact mass of the compound 1H,1H-Tridecafluoro-1-iodoheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F13I/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDROMNKGSCMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382052 | |

| Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212563-43-4 | |

| Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Iodo-1H,1H-perfluoroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Iodo-1H,1H-perfluoroheptane, a compound of interest in various chemical and research applications. This document details its physicochemical characteristics, outlines general experimental protocols for their determination, and presents a typical synthesis workflow.

While the nomenclature "this compound" can be ambiguous, this guide focuses on the well-characterized compound Perfluoroheptyl Iodide , identified by the CAS Number 335-58-0 . This compound, with the molecular formula C7F15I, is a fully fluorinated heptyl chain with an iodine atom at the terminus.

Core Physical and Chemical Properties

The physical properties of Perfluoroheptyl Iodide are crucial for its handling, application, and in the design of experimental procedures. At standard conditions, it exists as a colorless to yellow oil. A summary of its key physical data is presented in the table below.

| Property | Value |

| CAS Number | 335-58-0 |

| Molecular Formula | C7F15I |

| Molecular Weight | 495.96 g/mol |

| Appearance | Colorless to yellow oil |

| Melting Point | -8 °C |

| Boiling Point | 137 °C |

| Density | 2.01 g/cm³ |

| Refractive Index | 1.329 |

| Flash Point | 137-138 °C |

| Solubility | Slightly soluble in chloroform and dichloromethane; very slightly soluble in ethyl acetate. |

| Storage Conditions | Store in a refrigerator; light-sensitive. |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (-10 to 200 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small volume (a few milliliters) of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer.

-

The assembly is immersed in a heating bath (Thiele tube or oil bath) ensuring the sample is below the level of the heating medium.

-

The bath is heated gently and evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity. Given that this compound has a melting point of -8 °C, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

-

Melting point apparatus with a cooling stage or a cryo-bath

-

Capillary tubes

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the sample holder of the melting point apparatus.

-

The sample is cooled to a temperature well below its expected melting point.

-

The temperature is then raised slowly at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance and is a characteristic property.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.[2]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

Apparatus:

-

Digital refractometer or Abbe refractometer

-

Light source (if using an Abbe refractometer)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is allowed to equilibrate to a constant temperature.

-

For a digital refractometer, the refractive index is read directly from the display.[3]

-

For an Abbe refractometer, the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

Experimental Workflow: Synthesis of Perfluoroalkyl Iodides

This compound is typically synthesized through a process called telomerization. This process involves the reaction of a shorter perfluoroalkyl iodide (the telogen) with tetrafluoroethylene (the taxogen) to create a mixture of longer-chain perfluoroalkyl iodides. The desired product is then separated through distillation.

Applications in Research and Development

Perfluoroalkyl iodides, including this compound, are valuable intermediates in the synthesis of a wide range of fluorinated materials. Their primary applications include:

-

Synthesis of Fluorosurfactants: These compounds are used as starting materials for producing surfactants with high surface activity and stability.

-

Precursors for Fluorinated Polymers: They serve as building blocks for creating polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.

-

Drug Development and Medicinal Chemistry: The incorporation of perfluoroalkyl chains into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. While specific signaling pathways involving this compound are not well-documented, the strategic use of such fluorinated building blocks is a key strategy in modern drug discovery.

References

1-Iodo-1H,1H-perfluoroheptane chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-1H,1H-perfluoroheptane, a fluorinated organic compound of interest in various fields of chemical research and development. This document outlines its chemical structure, CAS number, physicochemical properties, a representative synthesis protocol, and potential applications, with a focus on its relevance to the drug discovery process.

Chemical Structure and Identification

This compound is a linear-chain perfluoroalkyl iodide. The "1H,1H" designation indicates the presence of two hydrogen atoms on the carbon atom adjacent to the iodine atom, distinguishing it from a fully fluorinated alkyl iodide.

-

Chemical Name: this compound

-

CAS Number: 212563-43-4[1]

-

Molecular Formula: C₇H₂F₁₃I

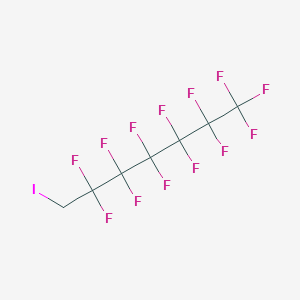

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on the properties of homologous perfluoroalkyl iodides, the following table summarizes the expected physicochemical properties.

| Property | Value (Estimated) |

| Molecular Weight | 460.00 g/mol |

| Boiling Point | ~140-160 °C |

| Density | ~1.9 - 2.1 g/cm³ |

| Appearance | Colorless to light pink liquid |

| Solubility | Insoluble in water; soluble in many organic solvents |

| Refractive Index | ~1.34 - 1.36 |

Synthesis of this compound

The synthesis of 1-iodo-1H,1H-perfluoroalkanes is typically achieved through a multi-step process involving telomerization followed by addition and substitution reactions. A general experimental protocol, adaptable for the synthesis of this compound, is outlined below. This process involves the initial formation of a perfluoroalkyl iodide, followed by the addition of ethylene and subsequent iodination.

Experimental Protocol: A Representative Synthesis

This protocol is based on established methods for the synthesis of similar 1-iodo-1H,1H,2H,2H-perfluoroalkanes and can be adapted for the target molecule.[2]

Stage 1: Synthesis of Perfluoroheptyl Iodide (C₇F₁₅I)

This is typically achieved via the telomerization of a shorter perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE). The reaction conditions are controlled to favor the formation of the desired C₇ chain length.

Stage 2: Ethylene Addition

The perfluoroheptyl iodide is then reacted with ethylene in a free-radical addition reaction.

-

Materials:

-

Perfluoroheptyl iodide (C₇F₁₅I)

-

Ethylene (CH₂=CH₂)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

High-pressure reactor

-

-

Procedure:

-

The high-pressure reactor is charged with perfluoroheptyl iodide and the radical initiator.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Ethylene gas is introduced into the reactor to the desired pressure.

-

The reactor is heated to initiate the radical addition. The reaction is maintained at a constant temperature and pressure for a specified duration.

-

After the reaction is complete, the reactor is cooled, and the crude 1-iodo-1H,1H,2H,2H-perfluoroheptane is recovered.

-

The product can be purified by distillation under reduced pressure.

-

Stage 3: Iodination (if starting from a corresponding alcohol)

Alternatively, if starting from 1H,1H,2H,2H-perfluoroheptan-1-ol, an iodination reaction can be performed.

-

Materials:

-

1H,1H,2H,2H-Perfluoroheptan-1-ol

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1H,1H,2H,2H-perfluoroheptan-1-ol, triphenylphosphine, and imidazole in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of iodine in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

The logical workflow for a common synthesis pathway is depicted below.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

Perfluoroalkylated compounds are of significant interest to researchers, particularly in the field of drug discovery and materials science.[3] The introduction of perfluoroalkyl chains into organic molecules can dramatically alter their physicochemical and biological properties.[3]

-

Modification of Biological Properties: The high electronegativity of fluorine atoms can influence the acidity and basicity of nearby functional groups, potentially affecting drug-receptor interactions.

-

Increased Lipophilicity: The perfluoroalkyl chain can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluoroalkylated compounds resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.

-

Conformational Control: The rigid nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, which can be advantageous in designing molecules that fit into specific binding pockets of proteins.

-

Tracer Studies: The presence of iodine allows for the potential use of this compound in radiolabeling studies for imaging or biodistribution analysis.

-

Building Block in Synthesis: this compound can serve as a versatile building block for the introduction of the 1H,1H-perfluoroheptyl moiety into more complex molecules through various coupling reactions.[4]

The general utility of introducing perfluoroalkyl groups in drug design is illustrated in the following signaling pathway diagram.

Caption: The impact of perfluoroalkylation on drug candidate properties.

Safety and Handling

Conclusion

This compound is a valuable, albeit not widely documented, fluorinated compound. Its synthesis can be achieved through established methods for related perfluoroalkyl iodides. The unique properties conferred by the perfluoroalkyl chain make it and similar compounds of significant interest for applications in medicinal chemistry and materials science. For researchers and professionals in drug development, the strategic incorporation of such moieties offers a promising avenue for the optimization of lead compounds. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential.

References

- 1. This compound | 212563-43-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-IODO-1H,1H-PERFLUOROOCTANE CAS#: 10258-49-8 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-Iodo-1H,1H-perfluoroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4). Due to the limited availability of public spectral data for this specific compound, this document presents predicted values and characteristics based on analogous fluorinated compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of such molecules in research and development settings.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1H,1H-Tridecafluoro-1-iodoheptane |

| CAS Number | 212563-43-4 |

| Molecular Formula | C₇H₂F₁₃I |

| Molecular Weight | 459.97 g/mol |

| Structure | CF₃(CF₂)₅CH₂CH₂I |

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as other short-chain perfluoroalkyl iodides.

NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ (Chloroform-d)

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Assignment |

| ¹H | ~ 3.2 - 3.4 | Triplet of triplets (tt) | JH-H ≈ 7-8 Hz, JH-F ≈ 18-20 Hz | -CH₂-I |

| ~ 2.4 - 2.6 | Triplet of triplets (tt) | JH-H ≈ 7-8 Hz, JH-F ≈ 12-14 Hz | -(CF₂)₅-CH₂- | |

| ¹³C | ~ 100 - 120 (complex) | Multiplet | - | -CF₂- (internal) |

| ~ 60 - 70 | Triplet | JC-F ≈ 20-25 Hz | -(CF₂)₅-CH₂- | |

| ~ 5 - 10 | Singlet | - | -CH₂-I | |

| ¹⁹F | ~ -81 | Triplet | JF-F ≈ 10 Hz | -CF₃ |

| ~ -114 to -126 | Multiplets | - | -(CF₂)₄- | |

| ~ -128 | Multiplet | - | -CF₂-CH₂- |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2850 | Medium | C-H stretching (CH₂) |

| ~ 1450 - 1400 | Weak | CH₂ scissoring |

| ~ 1250 - 1050 | Strong | C-F stretching |

| ~ 700 - 500 | Medium | C-I stretching |

Mass Spectrometry (MS) Data (Predicted)

| m/z Fragment | Predicted Identity | Notes |

| 460 | [M]⁺ | Molecular ion peak, may be weak or absent. |

| 333 | [M-I]⁺ | Loss of iodine atom. |

| 127 | [I]⁺ | Iodine cation. |

| Various | [CₓFᵧ]⁺ | Characteristic fragmentation pattern of the perfluoroalkyl chain. |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment, may require proton decoupling for simplification.

-

Spectral Width: ~200 ppm, centered around -150 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Reference: An external reference such as CFCl₃ (0 ppm) should be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates.

ATR Method (Recommended for liquids):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with an appropriate solvent after the measurement.

Thin Film Method (Alternative):

-

Place one drop of the liquid sample onto a clean, dry NaCl or KBr salt plate.[1]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[1]

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

Clean the plates with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[1][2]

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40 - 600.

-

Scan Rate: 2 scans/second.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Iodo-1H,1H-perfluoroheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Iodo-1H,1H-perfluoroheptane. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. Understanding the solubility of this compound is essential for its application in synthesis, formulation, and various research and development activities.

Introduction to this compound and its Predicted Solubility

This compound is a fluorinated organic compound with the chemical structure C₆F₁₃CH₂I. Its structure, characterized by a long perfluorinated carbon chain and a terminal iodine atom, dictates its physicochemical properties, including its solubility. The principle of "like dissolves like" suggests that this highly fluorinated, and thus lipophobic and hydrophobic, compound will exhibit preferential solubility in solvents with similar characteristics.

Predicted Solubility Behavior:

-

Fluorinated Solvents: High solubility is expected in fluorinated solvents due to the similar intermolecular forces.

-

Nonpolar Organic Solvents: Moderate to good solubility is anticipated in nonpolar solvents like hexane and toluene, which can interact with the perfluoroalkyl chain through van der Waals forces.

-

Polar Aprotic Solvents: Limited to moderate solubility is predicted in polar aprotic solvents such as acetone and ethyl acetate. The polarity of these solvents may not be fully compatible with the nonpolar nature of the perfluoroalkyl chain.

-

Polar Protic Solvents: Poor solubility is expected in polar protic solvents like ethanol and methanol due to the inability of the compound to form strong hydrogen bonds.

-

Aqueous Solvents: The compound is expected to be virtually insoluble in water.

Quantitative Solubility Data

| Solvent | Chemical Formula | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | C₆H₁₄ | Soluble | Data to be determined |

| Toluene | C₇H₈ | Soluble | Data to be determined |

| Acetone | C₃H₆O | Sparingly Soluble | Data to be determined |

| Ethanol | C₂H₅OH | Sparingly Soluble | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Soluble | Data to be determined |

| Acetonitrile | C₂H₃N | Sparingly Soluble | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Sparingly Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Sparingly Soluble | Data to be determined |

| Perfluorohexane | C₆F₁₄ | Highly Soluble | Data to be determined |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.

1. Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25°C).

2. Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this compound).

3. Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of solubility.

4. Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 ± 0.1 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-ECD or GC-MS).

-

Construct a calibration curve and determine the concentration of the compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

5. Logical Relationship for Solubility Prediction:

The following diagram illustrates the key factors influencing the solubility of this compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-1H,1H-perfluoroheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 1-Iodo-1H,1H-perfluoroheptane is limited in publicly available literature. The following guide provides a comprehensive overview based on the known properties of structurally similar perfluoroalkyl iodides and established analytical methodologies. The quantitative data presented for the target compound should be considered as scientifically informed estimations.

Introduction

This compound (C₇F₁₅H₂I) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a perfluorinated carbon chain. These compounds are of significant interest in various fields, including pharmaceuticals and materials science, due to their unique chemical and physical properties. A thorough understanding of the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a detailed examination of its expected thermal behavior, decomposition products, and the analytical techniques used for such characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound and Related Perfluoroalkyl Iodides

| Property | This compound (C₇F₁₅H₂I) (Estimated) | 1-Iodoperfluorohexane (C₆F₁₃I)[1][2][3] | 1-Iodoperfluorooctane (C₈F₁₇I)[4][5] |

| Molecular Formula | C₇H₂F₁₅I | C₆F₁₃I | C₈F₁₇I |

| Molecular Weight ( g/mol ) | 495.97 | 445.95 | 545.96 |

| Boiling Point (°C) | ~160-180 | 133-134 | 160-161 |

| Density (g/mL at 20°C) | ~1.9-2.0 | 1.96 | 2.067 |

| Appearance | Colorless to light pink liquid | Clear light pink liquid after melting | Liquid |

Thermal Stability and Decomposition

The thermal stability of perfluoroalkyl iodides is primarily dictated by the strength of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. The decomposition process is expected to initiate with the homolytic cleavage of this bond.

Estimated Decomposition Temperature

While a specific decomposition temperature for this compound has not been experimentally reported, it is anticipated to be in a range similar to or slightly higher than its boiling point, likely initiating between 200°C and 300°C . The exact onset of decomposition would be influenced by factors such as the presence of impurities, the surrounding atmosphere (inert vs. oxidative), and the heating rate. Pyrolysis studies on various PFAS have shown that decomposition temperatures can range from 500°C to 850°C for complete destruction[6][7].

Proposed Decomposition Pathway

The primary decomposition pathway for this compound is proposed to be initiated by the homolytic cleavage of the C-I bond, which has a significantly lower bond dissociation energy compared to C-C and C-F bonds[8][9][10][11][12].

Proposed Initial Decomposition Step:

C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂• + I•

Following this initiation, the resulting perfluoroheptylethyl radical (C₆F₁₃CH₂CH₂•) can undergo further reactions, such as:

-

Hydrogen abstraction: To form 1H,1H-perfluoroheptane (C₆F₁₃CH₂CH₃).

-

Dimerization: To form larger perfluorinated alkanes.

-

Further fragmentation: Cleavage of C-C bonds at higher temperatures, leading to a complex mixture of smaller perfluorinated and hydrofluorinated compounds[8].

The iodine radical (I•) will likely recombine to form molecular iodine (I₂).

1H,1H-Perfluoroheptane Dimerized Products Smaller Fluoro-compounds Iodine (I2)

, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];

"C6F13CH2CH2I" -> "Radicals" [label="Heat (Δ)\n(Initial Cleavage)"]; "Radicals" -> "Products" [label="Further Reactions"]; } caption: "Proposed decomposition pathway of this compound."

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for assessing thermal stability[13][14][15][16].

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is placed into an inert crucible (e.g., alumina or platinum)[15][17].

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.

-

Temperature Program:

-

-

Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant weight loss. The DSC curve will indicate endothermic or exothermic events associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile decomposition products, Py-GC-MS is the technique of choice[18][19][20][21][22].

Objective: To separate and identify the chemical compounds formed during the thermal decomposition of the sample.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A small amount of the liquid sample is loaded into a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere. The volatile decomposition products are swept into the GC.

-

GC Separation: The decomposition products are separated based on their boiling points and interactions with the GC column (a non-polar column is typically used for halogenated compounds).

-

GC Oven Program: A temperature ramp is used to elute compounds with a wide range of boiling points. For example, start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.

-

-

MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification[20][23].

Conclusion

References

- 1. chemeo.com [chemeo.com]

- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorohexyl iodide [webbook.nist.gov]

- 4. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids [agris.fao.org]

- 8. Burning questions: Current practices and critical gaps in evaluating removal of per- and polyfluoroalkyl substances (PFAS) during pyrolysis treatments of biosolids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. thestudentroom.co.uk [thestudentroom.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fpe.umd.edu [fpe.umd.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. allschoolabs.com [allschoolabs.com]

- 17. epfl.ch [epfl.ch]

- 18. researchgate.net [researchgate.net]

- 19. epa.gov [epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. gcms.cz [gcms.cz]

- 22. Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Material Safety of 1-Iodo-1H,1H-perfluoroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Iodo-1H,1H-perfluoroheptane (CAS No. 212563-43-4). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document summarizes available physical, chemical, and toxicological data and provides guidance on safe handling and emergency procedures.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound with the chemical formula C₇H₂F₁₃I.[1] Key identification and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 212563-43-4 | [1][2][3] |

| Molecular Formula | C₇H₂F₁₃I | [1] |

| Molecular Weight | 459.97 g/mol | [1] |

| Boiling Point | 161.5°C | [1] |

| Density | 2.02 g/cm³ | [1] |

| Vapor Pressure | 2.96 mmHg at 25°C | [1] |

| Appearance | Not explicitly stated, but related compounds are colorless liquids. | |

| Solubility | Insoluble in water. | [4] |

Hazard Identification and Safety Information

Based on available data, this compound is classified as a skin irritant.[1] The GHS Hazard Statement H315, "Causes skin irritation," is associated with this compound.[1]

General Safety Precautions:

Due to the limited availability of a complete safety data sheet for this specific compound, it is prudent to handle it with the care afforded to similar perfluoroalkyl iodides. The following precautions are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.

Figure 1. A logical workflow for the safe handling of chemical reagents.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific applications of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for perfluoroalkyl iodides often involve telomerization reactions. For instance, a common method for producing longer-chain perfluoroalkyl iodides is the reaction of a shorter-chain perfluoroalkyl iodide with tetrafluoroethylene.

The following diagram outlines a conceptual synthesis pathway for a generic perfluoroalkyl iodide, which may be analogous to the production of this compound.

Figure 2. Conceptual synthesis and purification workflow.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended based on the known hazards of skin irritation and general chemical handling principles:

-

After Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: The information provided in this technical guide is based on currently available data and is intended for informational purposes only. It is the responsibility of the user to conduct a thorough safety assessment before handling this chemical. For a complete and official Material Safety Data Sheet, it is recommended to contact the supplier of the compound.

References

Technical Guide to 1-Iodo-1H,1H-perfluoroheptane: Purity, Grades, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically for 1-Iodo-1H,1H-perfluoroheptane is limited. This guide provides a comprehensive overview based on available information for this compound and structurally analogous perfluoroalkyl iodides. The information presented herein should be considered a general framework.

Introduction

This compound is a fluorinated organic compound of interest in various fields of research and development, including materials science and as a building block in the synthesis of more complex molecules. Its high fluorine content imparts unique properties, such as chemical inertness and lipophobicity. Understanding the purity and available grades of this compound is critical for its effective application in research and drug development, where impurities can significantly impact experimental outcomes and product safety.

This technical guide provides an in-depth look at the expected purity, commercially available grades, and the analytical methodologies typically employed for the quality control of this compound and related perfluoroalkyl iodides.

Purity and Available Grades

While specific data sheets for this compound are not widely available, data from suppliers and from analogous compounds suggest that it is typically available in research-grade purities.

Summary of Purity Data

The following table summarizes the available purity information for this compound and its close structural analogs. This data provides a strong indication of the expected purity for commercially sourced this compound.

| Compound | CAS Number | Purity (%) | Notes |

| This compound | 212563-43-4 | ≥95 | Data from supplier listings. Higher purity grades may be available upon request. |

| 1-Iodo-1H,1H-perfluorooctane | 10258-49-8 | 97 | A common research chemical, often used as a reference for the purity of similar compounds.[1] |

| 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 | 96 - 99.9 | Available in various grades from different suppliers, indicating that purity can be process-dependent.[2] |

| 1H,1H-Perfluoropentyl iodide | 2253-14-7 | N/A | Certificate of Analysis is typically available from the supplier for lot-specific data.[3] |

| 1-Iodo-1H,1H,2H,2H-perfluorotetradecane | 30046-31-2 | N/A | Used in the production of high-performance materials, suggesting availability in technical and potentially higher grades.[] |

Note: The purity of fluorinated compounds can be influenced by the synthetic route and the purification methods employed. For critical applications, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

Synthesis and Purification Overview

The synthesis of this compound and related compounds typically involves the telomerization of a perfluoroalkyl iodide with ethylene, followed by further reaction to introduce the terminal iodide.

A generalized synthetic pathway is illustrated below:

Purification is a critical step to remove starting materials, byproducts, and oligomeric impurities. Common purification techniques for perfluoroalkyl iodides include:

-

Distillation: Effective for removing non-volatile impurities.

-

Column Chromatography: Typically using silica gel or alumina to separate the desired product from closely related impurities.

-

Recrystallization: For solid perfluoroalkyl iodides, this can be a highly effective method for achieving high purity.

Experimental Protocols: Purity Assessment

Due to the lack of specific, publicly available experimental protocols for this compound, the following are generalized methodologies based on standard practices for analogous fluorinated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and identifying volatile impurities in perfluoroalkyl iodides.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 250-300 °C.

-

Hold: 5-10 minutes at the final temperature.

-

-

Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., ethyl acetate, hexane).

-

MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-600.

-

Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

¹H NMR:

-

Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

-

Expected Signals: The protons on the carbons adjacent to the iodine and the perfluoroalkyl chain will have characteristic chemical shifts and coupling patterns. The integration of these signals should be consistent with the structure.

-

-

¹⁹F NMR:

-

Solvent: CDCl₃ or Acetone-d₆.

-

Expected Signals: The fluorine atoms in the perfluoroalkyl chain will exhibit distinct signals with characteristic chemical shifts and coupling constants, providing a unique fingerprint of the molecule. The presence of impurities with different fluorine environments can be readily detected.[5]

-

-

¹³C NMR: Provides information on the carbon backbone of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile impurities, LC-MS is a valuable analytical tool.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.

-

MS Detection: Electrospray ionization (ESI) in either positive or negative mode.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the production and release of a high-purity perfluoroalkyl iodide like this compound.

Conclusion

While specific data for this compound is not extensively published, a comprehensive understanding of its likely purity, available grades, and appropriate analytical methodologies can be established by examining structurally similar compounds. Researchers and drug development professionals should anticipate this compound to be available in high purity (≥95%), with lot-to-lot consistency verifiable through a supplier's Certificate of Analysis. The analytical methods outlined in this guide, particularly GC-MS and NMR spectroscopy, provide a robust framework for the independent verification of purity and identity, ensuring the quality and reliability of this important fluorinated building block in scientific applications.

References

The Untapped Potential of 1-Iodo-1H,1H-perfluoroheptane in Advanced Materials Science: A Technical Guide

For Immediate Release

This technical guide explores the multifaceted potential of 1-Iodo-1H,1H-perfluoroheptane in the realm of materials science. While specific research on this particular homolog is emerging, the well-established properties and applications of analogous long-chain perfluoroalkyl iodides provide a strong foundation for predicting its utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis of advanced functional materials, their characterization, and potential applications. We will delve into the creation of ultra-low energy surfaces through self-assembled monolayers (SAMs) and the synthesis of specialized fluorinated polymers via Iodine Transfer Polymerization (ITP).

Core Applications in Materials Science

This compound (C₃F₇CH₂CH₂I) is a valuable precursor for introducing perfluoroalkyl chains into various materials. The presence of the iodine atom provides a reactive site for surface attachment and for initiating controlled polymerization reactions. The perfluorinated tail imparts unique properties such as ultra-low surface energy, high hydrophobicity and oleophobicity, and excellent thermal and chemical stability.

Surface Modification via Self-Assembled Monolayers (SAMs)

The primary application of this compound in materials science is the formation of self-assembled monolayers on various substrates. The iodine headgroup facilitates the chemisorption of the molecule onto surfaces like silica, silicon nitride, and certain metals, while the perfluoroheptyl chains pack tightly to form a dense, low-energy surface.[1][2][3] These SAMs are instrumental in creating surfaces with exceptional water and oil repellency.[][5]

Key Properties of Perfluoroalkyl Iodide SAMs:

| Property | Typical Values for Long-Chain Perfluoroalkyl Iodide SAMs |

| Surface Energy | Extremely low, with some reports as low as 2.6 mJ/m² on silicon nitride.[6][7] |

| Water Contact Angle | Can exceed 110-120 degrees, indicating superhydrophobicity.[8] |

| Hexadecane Contact Angle | High values (e.g., ~70°) demonstrate significant oleophobicity. |

| Thermal Stability | Stable up to moderate temperatures (e.g., 150°C), with some degradation observed at higher temperatures. |

| Chemical Stability | Generally high due to the inertness of the C-F bonds. |

Note: The data presented is for longer-chain perfluoroalkyl iodides, and it is anticipated that this compound will exhibit similar, albeit slightly less pronounced, effects due to its shorter chain length.

Synthesis of Advanced Fluoropolymers via Iodine Transfer Polymerization (ITP)

This compound can act as a chain transfer agent in Iodine Transfer Polymerization (ITP), a type of controlled radical polymerization.[9] This technique allows for the synthesis of well-defined fluorinated polymers and block copolymers with controlled molecular weights and narrow molecular weight distributions.[10][11] These polymers are finding applications in high-performance coatings, membranes, and specialty elastomers.

Characteristics of Polymers Synthesized via ITP using Perfluoroalkyl Iodides:

| Polymer Property | Typical Outcomes |

| Molecular Weight Control | Linear increase with monomer conversion. |

| Dispersity (Đ) | Typically low (Đ < 1.5), indicating a narrow molecular weight distribution.[6] |

| Architecture | Enables the synthesis of block copolymers with distinct fluorinated and non-fluorinated segments.[10] |

| End-Group Functionality | The iodine end-group can be further modified for subsequent reactions.[10] |

Experimental Protocols

Formation of Self-Assembled Monolayers on Silicon Substrates

This protocol describes a general method for forming a this compound SAM on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous solvent (e.g., toluene or a fluorinated solvent)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size.

-

Immerse the wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers thoroughly with deionized water.

-

Rinse with absolute ethanol.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

SAM Deposition (Solution Immersion):

-

Prepare a dilute solution (e.g., 1-10 mM) of this compound in an anhydrous solvent in a clean, dry glass container.

-

Place the cleaned and dried silicon wafers into the solution.

-

Seal the container and leave it undisturbed for 12-24 hours to allow for monolayer formation.

-

-

Rinsing and Drying:

-

Remove the wafers from the solution with clean tweezers.

-

Rinse the wafers thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.

-

Dry the wafers again under a stream of nitrogen gas.

-

-

Characterization:

-

The quality of the SAM can be assessed by measuring the static water and hexadecane contact angles using a goniometer.

-

Surface composition and thickness can be determined using X-ray Photoelectron Spectroscopy (XPS) and ellipsometry, respectively.

-

Iodine Transfer Polymerization of a Generic Vinyl Monomer

This protocol provides a generalized procedure for the ITP of a vinyl monomer using this compound as a chain transfer agent.

Materials:

-

Vinyl monomer (e.g., styrene, methyl methacrylate)

-

This compound (Chain Transfer Agent - CTA)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., toluene, anisole)

-

Schlenk flask and line

-

Nitrogen or Argon gas (high purity)

-

Polymer precipitation solvent (e.g., methanol, hexane)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the vinyl monomer, this compound (CTA), and the radical initiator (AIBN). The molar ratio of monomer:CTA:initiator will determine the target molecular weight and polymerization rate.

-

Add the anhydrous solvent to the flask.

-

-

Degassing:

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Backfill the flask with an inert gas (nitrogen or argon).

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion (e.g., by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

-

-

Termination and Purification:

-

Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol for polystyrene).

-

Filter and collect the polymer.

-

Redissolve the polymer in a suitable solvent and re-precipitate to further purify it.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

-

Characterization:

-

Determine the molecular weight (Mn) and dispersity (Đ) of the polymer using GPC.

-

Confirm the polymer structure and end-groups using ¹H NMR and ¹⁹F NMR spectroscopy.

-

Visualizations

Caption: Experimental workflow for the formation of a self-assembled monolayer.

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

Caption: Relationship between molecular structure and surface properties.

Conclusion

This compound stands as a promising building block for the next generation of advanced materials. Its ability to form well-ordered, low-energy surfaces and to facilitate the synthesis of precisely engineered fluoropolymers opens up a vast design space for materials with tailored properties. While further research is needed to fully elucidate the specific characteristics of materials derived from this particular compound, the established principles of perfluoroalkyl iodide chemistry provide a clear roadmap for its successful application in diverse fields, from microelectronics and coatings to biomedical devices. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin exploring the exciting potential of this compound.

References

- 1. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 5. scbt.com [scbt.com]

- 6. d-nb.info [d-nb.info]

- 7. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Iodo-1H,1H-perfluoroheptane: Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Iodo-1H,1H-perfluoroheptane, a valuable fluorinated intermediate in various chemical applications. The primary focus of this document is to detail the key precursors, starting materials, and the multi-step synthetic pathway, supported by experimental protocols and quantitative data.

Introduction

This compound (C₆F₁₃CH₂CH₂I) is a significant organofluorine compound characterized by a six-carbon perfluorinated chain linked to an iodoethyl group. Its unique physicochemical properties, including high density, thermal stability, and the reactivity of the carbon-iodine bond, make it a versatile building block in organic synthesis. It serves as a precursor for the introduction of perfluorohexyl ethyl moieties in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as surfactants and surface coatings.

The synthesis of this compound is predominantly achieved through a two-stage process:

-

Synthesis of Perfluorohexyl Iodide (C₆F₁₃I): This crucial intermediate is typically produced via the telomerization of tetrafluoroethylene (TFE).

-

Ethylene Addition: The perfluorohexyl iodide is then reacted with ethylene (CH₂=CH₂) through a free-radical addition reaction to yield the final product.

This guide will elaborate on the experimental details of each stage, providing a clear pathway for its laboratory-scale or industrial production.

Synthesis of Perfluorohexyl Iodide (C₆F₁₃I) via Telomerization

The foundational precursor, perfluorohexyl iodide, is synthesized through the telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, which acts as the "telogen." A common telogen used in this process is pentafluoroethyl iodide (C₂F₅I).[1] This reaction results in a mixture of perfluoroalkyl iodides of varying chain lengths, from which the desired C₆F₁₃I is isolated by fractional distillation.

Experimental Protocol: Telomerization of Tetrafluoroethylene

This protocol outlines a general procedure for the telomerization of TFE to produce a mixture of perfluoroalkyl iodides.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I) (Telogen)

-

Tetrafluoroethylene (TFE) (Taxogen)

-

High-pressure autoclave reactor

-

Inert gas (Nitrogen or Argon)

-

Fractional distillation apparatus

Procedure:

-

Reactor Preparation: A high-pressure autoclave reactor is charged with the telogen, pentafluoroethyl iodide (C₂F₅I). The reactor is then sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Introduction of Taxogen: Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter that controls the chain length of the resulting perfluoroalkyl iodides.

-

Reaction Initiation: The reaction can be initiated either thermally or chemically.

-

Thermal Initiation: The reactor is heated to a specific temperature to initiate the telomerization.

-

Chemical Initiation: A radical initiator can be added to start the reaction at a lower temperature.

-

-

Reaction Execution: The reaction is allowed to proceed for a predetermined time under controlled temperature and pressure.

-

Product Recovery: After the reaction is complete, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.

-

Purification: The desired perfluorohexyl iodide (C₆F₁₃I) is separated from the mixture of telomers by fractional distillation.

Quantitative Data: Telomerization Reaction Parameters

The following table summarizes typical reaction conditions and product distribution for the telomerization of TFE. It is important to note that the distribution of perfluoroalkyl iodides is highly dependent on the reaction conditions.

| Parameter | Value | Reference |

| Telogen | Perfluoroethyl iodide (C₂F₅I) | [2] |

| Taxogen | Tetrafluoroethylene (TFE) | [2] |

| TFE Concentration in Feed | 3.14 mol% | [2] |

| Reaction Pressure | 4.5 MPa (gauge pressure) | [2] |

| Reaction Temperature | 120 °C | [2] |

| Catalyst | Spherical copper powder | [2] |

Note: The provided data is for a continuous production process and serves as an illustrative example. The yield of perfluorohexyl iodide will be a fraction of the total product mixture and requires efficient fractional distillation for isolation.

Synthesis of this compound

The second stage of the synthesis involves the free-radical addition of perfluorohexyl iodide to ethylene. This reaction introduces the iodoethyl group to the perfluoroalkyl chain.

Experimental Protocol: Free-Radical Addition of Ethylene

This protocol describes a general method for the addition of perfluorohexyl iodide to ethylene.

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Ethylene (CH₂=CH₂)

-

Radical initiator (e.g., Azo-bis-isobutyronitrile (AIBN) or a peroxide)

-

High-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Solvent (optional, e.g., a non-reactive organic solvent)

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with perfluorohexyl iodide and a radical initiator.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas to remove oxygen, which can interfere with radical reactions.

-

Ethylene Introduction: Ethylene gas is introduced into the reactor to the desired pressure.

-

Reaction Initiation: The reactor is heated to a temperature sufficient to decompose the radical initiator and start the reaction.

-

Reaction Monitoring: The reaction is maintained at a constant temperature and pressure for a set duration. The progress of the reaction can be monitored by the consumption of ethylene (pressure drop).

-

Work-up: After the reaction is complete, the reactor is cooled, and any excess ethylene is carefully vented.

-

Purification: The crude this compound is recovered and can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Quantitative Data: Ethylene Addition Reaction

| Parameter | Value/Condition | Reference |

| Perfluoroalkyl Iodide | Perfluorooctyl iodide (as an analogue) | [3] |

| Alkene | Ethylene | [3] |

| Initiator | Peroxide (e.g., benzoyl peroxide) | [3] |

| Reaction Vessel | High-pressure reactor | [3] |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Purification | Distillation under reduced pressure | [3] |

Visualization of Synthesis Pathways

To further elucidate the synthesis process, the following diagrams created using the DOT language illustrate the logical workflow.

Overall Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Logical Workflow of the Synthesis Process

Caption: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound is a well-defined, two-stage process that relies on the foundational reactions of telomerization and free-radical addition. The key to a successful synthesis lies in the careful control of reaction parameters at each stage to maximize the yield and purity of both the perfluorohexyl iodide intermediate and the final product. This guide provides the essential precursors, starting materials, and detailed experimental frameworks to aid researchers and professionals in the efficient synthesis of this important fluorinated compound. Further optimization of the outlined protocols may be necessary depending on the specific laboratory or industrial-scale setup.

References

A Technical Guide to 1-Iodo-1H,1H-perfluoroheptane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-1H,1H-perfluoroheptane (CAS No. 212563-43-4), a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, pricing, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the broader context of fluorinated compounds in medicinal chemistry.

Commercial Suppliers and Pricing

This compound is available from a number of specialized chemical suppliers. The following table summarizes readily available information on suppliers and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Code/CAS No. | Purity | Quantity | Price (USD) |

| Matrix Scientific | 096928 | --- | 1.00g | $250.00 |

| 5.00g | $680.00 | |||

| Sigma-Aldrich | COM448654128 | --- | 250mg | $78.00 |

| (from Combi-Blocks, Inc.) | 1g | $195.00 | ||

| 5g | $585.00 | |||

| Alachem Co., Ltd. | 4AW315 | >95.0% (GC) | Inquiry | Inquiry |

| LookChem | 212563-43-4 | Various | Various | Inquiry |

| Apollo Scientific | --- | 97% | Inquiry | Inquiry |

| Santa Cruz Biotechnology | sc-268383 | --- | Inquiry | Inquiry |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental procedures and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 212563-43-4 | [1][2][3][4][5][][7][8] |

| Molecular Formula | C₇H₂F₁₃I | [1][2][][7][8] |

| Molecular Weight | 459.98 g/mol | [1][2][] |

| Boiling Point | 161.5°C | [1] |

| Density | 2.02 g/cm³ | [1] |

| Refractive Index (n_D^20) | 1.35 | [1] |

| Flash Point | 66.1°C | [1] |

| Purity | >95.0% (GC) | [] |

| Synonyms | 1H,1H-Tridecafluoro-1-iodoheptane, 1H,1H-Perfluoro-1-iodoheptane, 1H,1H-Perfluoroheptyl Iodide, 1H,1H-Tridecafluoroheptyl Iodide | [][7] |

Synthesis of Perfluoroalkyl Iodides: A General Experimental Protocol

Reaction: C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE)

-

High-pressure autoclave reactor

-

Inert gas (e.g., Argon or Nitrogen)

-

Fractional distillation apparatus

Procedure:

-

The high-pressure autoclave reactor is charged with pentafluoroethyl iodide.

-

The reactor is sealed and purged with an inert gas to remove any oxygen.

-

Tetrafluoroethylene is then introduced into the reactor. The molar ratio of TFE to the telogen will influence the chain length of the resulting perfluoroalkyl iodides.

-

The reactor is heated to a temperature typically in the range of 150-250°C to initiate the telomerization reaction. The pressure will increase as the TFE is consumed.

-

The reaction is allowed to proceed for a set period, which can range from several hours to a day, depending on the desired conversion and product distribution.

-

After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.

-

The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.

-

The desired this compound is then separated and purified from the mixture using fractional distillation under reduced pressure.

Note: This is a generalized procedure and the specific reaction conditions (temperature, pressure, reactant ratios, and reaction time) would need to be optimized to maximize the yield of the desired C₇ perfluoroalkyl iodide.

Role of Fluorinated Compounds in Drug Development

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance the efficacy and safety of drug candidates.[9][10][11][12][13] While specific applications of this compound in drug development are not extensively documented, its structure as a perfluoroalkyl iodide makes it a valuable building block for the synthesis of more complex fluorinated molecules.

The strategic incorporation of fluorine can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body.[9]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug.[9]

-

Improved Lipophilicity and Membrane Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[9][12]

-

Modulation of pKa: The presence of fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.

This compound, with its reactive carbon-iodine bond, can be used in a variety of coupling reactions (e.g., Sonogashira, Heck, Suzuki) to introduce the perfluoroheptyl moiety into a lead compound. This allows medicinal chemists to systematically explore the effects of this specific fluorous tag on the pharmacological profile of a potential drug molecule.

Logical Workflow for Procurement and Research Application

The following diagram illustrates a typical workflow for a research organization looking to procure and utilize this compound in a drug discovery project.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 212563-43-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. lookchem.com [lookchem.com]

- 4. 212563-43-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 212563-43-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application